3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid
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Description
3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid is a useful research compound. Its molecular formula is C17H23N3O5S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.13584202 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phloretic Acid as a Renewable Building Block
Phloretic acid, a naturally occurring phenolic compound, is explored for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation, as a sustainable alternative to phenol. This approach enables the production of almost 100% bio-based benzoxazine end-capped molecules, suggesting potential applications in developing sustainable materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Acerina Trejo-Machin et al., 2017).
Practical Synthesis of CCR5 Antagonist
A practical method for synthesizing an orally active CCR5 antagonist demonstrates the capabilities of complex organic synthesis in developing pharmaceutical agents. This process highlights the importance of efficient synthesis methods in drug discovery and development (T. Ikemoto et al., 2005).
Synthesis and Antimicrobial Activity of Derivatives
The synthesis of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties and their good antimicrobial activity against specific bacteria and fungi indicate the potential for discovering new antimicrobial agents. This research underscores the role of synthetic chemistry in creating novel compounds with biological applications (Kristina Mickevičienė et al., 2015).
Generation of Flavors from Amino Acids and Carbonyls
The study on generating flavors from various amino acids and carbonyls in cheese highlights the application of chemical reactions in food science and technology. It demonstrates how understanding the chemical basis of flavor generation can improve food processing and product development (Rosita Griffith & E. Hammond, 1989).
Properties
IUPAC Name |
3-[(4aR,7aS)-4-[methyl(phenyl)carbamoyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-18(13-5-3-2-4-6-13)17(23)20-10-9-19(8-7-16(21)22)14-11-26(24,25)12-15(14)20/h2-6,14-15H,7-12H2,1H3,(H,21,22)/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJOJVVJZMNWKG-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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